molecular formula C24H20ClN3O2 B10923019 4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10923019
M. Wt: 417.9 g/mol
InChI Key: ROSXWZTVPUZXDQ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features various substituents, including chloro, methylphenyl, and nitrobenzyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of substituents: The chloro, methylphenyl, and nitrobenzyl groups can be introduced through various substitution reactions, often involving halogenation, nitration, and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the nitrobenzyl group, which may result in different chemical properties.

    3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro and nitrobenzyl groups, potentially affecting its reactivity and applications.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H20ClN3O2/c1-16-6-10-19(11-7-16)23-22(25)24(20-12-8-17(2)9-13-20)27(26-23)15-18-4-3-5-21(14-18)28(29)30/h3-14H,15H2,1-2H3

InChI Key

ROSXWZTVPUZXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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